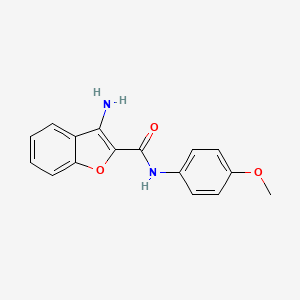

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C16H14N2O3 It is a benzofuran derivative, which is a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines.

Scientific Research Applications

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

3-amino-N-(4-methoxyphenyl)benzamide: This compound shares a similar structure but lacks the benzofuran ring.

2-cyano-N-(4-methoxyphenyl)acetamide: Another related compound with a cyano group instead of the carboxamide group.

Uniqueness

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables and case studies to illustrate its potential applications.

Chemical Structure and Properties

Compound 1 has the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol. It features a benzofuran core structure, which is characterized by a fused bicyclic system comprising a benzene ring and a furan ring. The presence of an amino group and a methoxyphenyl substituent enhances its reactivity and biological activity, making it a candidate for pharmaceutical applications, particularly in treating type 2 diabetes mellitus, cancer, and bacterial infections .

Antimicrobial Activity

Research has demonstrated that compound 1 exhibits significant antimicrobial properties against various bacterial strains. In comparative studies, its activity was found to be comparable to established antibiotics. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to Penicillin |

| Escherichia coli | 16 µg/mL | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 64 µg/mL | Lower than Gentamicin |

Anticancer Activity

Compound 1 has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, in tests against the MCF-7 breast cancer cell line, compound 1 demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, suggesting potent anticancer activity .

Anticancer Activity Table

The biological activity of compound 1 can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Molecular docking studies have shown that compound 1 interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and is a target for type 2 diabetes treatment .

- Antioxidant Activity : Compound 1 exhibits antioxidant properties by scavenging free radicals, which contributes to its neuroprotective effects. This activity was confirmed through various in vitro assays measuring lipid peroxidation inhibition .

Case Studies

Case Study: Antimicrobial Efficacy Against Drug-Resistant Strains

A recent study focused on the efficacy of compound 1 against drug-resistant strains of bacteria. The results indicated that compound 1 retained significant antimicrobial activity against multi-drug resistant Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

Case Study: Anticancer Potential in Combination Therapy

Another study investigated the effects of combining compound 1 with conventional chemotherapeutics. The combination showed synergistic effects in reducing cell viability in cancer cell lines more effectively than either treatment alone. This suggests that compound 1 could enhance the efficacy of existing cancer therapies .

Properties

IUPAC Name |

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-16(19)15-14(17)12-4-2-3-5-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXFMGOKBJHMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.